N-(3-METHYLPHENYL)-N'-PHENETHYLUREA
Description
N-(3-Methylphenyl)-N'-phenethylurea is a urea derivative featuring a 3-methylphenyl group and a phenethyl group attached to the nitrogen atoms of the urea scaffold. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, anticancer properties, and herbicidal effects. The structural flexibility of the urea moiety allows for modifications that significantly alter physicochemical and biological properties, making it a valuable template in medicinal and agrochemical research .
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-13-6-5-9-15(12-13)18-16(19)17-11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNKFUHPZHWLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Urea Derivatives
Urea derivatives vary based on substituents attached to the nitrogen atoms. Key structural analogues include:
- Electron-Withdrawing Groups (e.g., cyano, trifluoromethyl): N-(4-Cyanophenyl)-N'-phenylurea and fluometuron exhibit altered electronic properties, which could influence binding interactions in biological systems. The trifluoromethyl group in fluometuron enhances herbicidal activity due to increased stability and bioavailability . Bulkier Substituents (e.g., mesityl, benzodiazepine): N-Mesityl derivatives (e.g., N-mesityl-N′-(3-methylphenyl)urea) and benzodiazepine-linked ureas may exhibit steric hindrance, affecting target selectivity or metabolic stability.
Enzyme Inhibition and Anticancer Activity
Herbicidal Activity
- In contrast, N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (fluometuron) is a potent herbicide, emphasizing the importance of substituent choice .
Physicochemical Properties
- HOMO Energy Levels : Although direct data for urea derivatives are lacking, acridone-based hole-transporting materials (e.g., TPD) with 3-methylphenyl groups exhibit favorable HOMO levels for OLED applications, suggesting that similar substituents in ureas might influence electronic properties .
- Solubility and Stability: The phenethyl group in this compound likely enhances solubility in non-polar media compared to purely aromatic ureas (e.g., N-(4-cyanophenyl)-N'-phenylurea) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
